2-(2-Boc-aminoethoxy)ethanol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
IKPDNLJPUASMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCCO)N |
Origin of Product |
United States |
Significance in Modern Organic Synthesis
The unique structure of 2-(2-Boc-aminoethoxy)ethanol positions it as a key building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. cymitquimica.com Its utility stems from its dual functionality, which allows it to act as a linker or spacer molecule, connecting different chemical moieties. chemicalbook.comsigmaaldrich.com
The hydroxyl group can be derivatized or replaced with other functional groups, while the protected amine awaits a strategic deprotection step for subsequent reactions. chemicalbook.com This makes it an ideal starting material for creating larger, more complex molecules with precise architectures. For instance, it is employed in the synthesis of specialized amphiphiles designed for the delivery of genetic material such as DNA and siRNA. chemicalbook.comsigmaaldrich.com The hydrophilic nature of its short polyethylene (B3416737) glycol (PEG) chain can also enhance the solubility of the resulting molecules in aqueous environments. chemicalbook.com
Role As a Versatile Molecular Intermediate
Direct Synthesis of this compound
The most common and direct route to this compound involves the protection of the amino group of 2-(2-aminoethoxy)ethanol (B1664899).
Boc Protection of 2-(2-Aminoethoxy)ethanol
The protection of the primary amine in 2-(2-aminoethoxy)ethanol is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. mdpi.com This reaction is a standard method for introducing the tert-butyloxycarbonyl (Boc) protecting group, which is known for its stability under various conditions and its facile removal under mildly acidic conditions. chemicalbook.comnih.gov The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a stable carbamate (B1207046). mdpi.com
The general application of 2-[2-(Boc-amino)ethoxy]ethanol is as a molecular spacer or linker. chemicalbook.comsigmaaldrich.comscientificlabs.ie It has been utilized in the synthesis of biotinylated ligands for labeling live cells and in the total synthesis of tyroscherin. sigmaaldrich.comscientificlabs.ie
Optimization of Reaction Conditions and Yield
The efficiency of the Boc protection of 2-(2-aminoethoxy)ethanol can be influenced by several factors, including the solvent, base, and reaction temperature. A typical procedure involves reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate in a solvent like dichloromethane (B109758) at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. mdpi.com The progress of this amine protection can be monitored using thin-layer chromatography (TLC). mdpi.com
One documented synthesis involves adding a dichloromethane solution of di-tert-butyl dicarbonate dropwise to a solution of 2-(2-aminoethoxy)ethanol in dichloromethane at 0 °C. The reaction is then stirred at room temperature for several hours. mdpi.com This method has been shown to be effective for the synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, another name for this compound. mdpi.com
Synthesis of Related Aminoethoxyethanol (B8391809) Derivatives
The versatility of the aminoethoxyethanol scaffold has led to the development of various derivatives with different protecting groups and PEGylated analogues.
Synthesis of 2-(2-Aminoethoxy)ethanol from Precursors
2-(2-Aminoethoxy)ethanol itself can be synthesized from more readily available starting materials. atamanchemicals.com A common industrial method is the amination of diethylene glycol (DEG) with ammonia (B1221849). chemicalbook.comgoogle.com This reaction typically requires a catalyst, such as metals or metal oxides supported on materials like silica (B1680970) or alumina (B75360), and is carried out at elevated temperatures (100-300°C) and pressures (10-260 Bar). chemicalbook.com The ratio of 2-(2-aminoethoxy)ethanol to the common byproduct morpholine (B109124) can be controlled by adjusting the reaction conditions and the catalyst used. chemicalbook.comgoogle.com For instance, using a cobalt oxide on kieselguhr catalyst and specific molar ratios of ammonia to DEG can yield a higher ratio of 2-(2-aminoethoxy)ethanol to morpholine. chemicalbook.comgoogle.com
Another synthetic route involves the reaction of ethanol (B145695) and 2-aminoethanol. atamanchemicals.com
Alternative Protecting Group Strategies (e.g., Fmoc, Alloc, Z)
Besides the widely used Boc group, other protecting groups can be employed to mask the amino functionality of 2-(2-aminoethoxy)ethanol, enabling orthogonal protection strategies in more complex syntheses. organic-chemistry.org
Fmoc (Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. smolecule.com The synthesis of 2-[2-(Fmoc-amino)ethoxy]ethanol is typically achieved by reacting 2-(2-aminoethoxy)ethanol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. smolecule.com The Fmoc group can be removed using bases like piperidine. highfine.com
Alloc (Allyloxycarbonyl): The Alloc group is stable to both acidic and basic conditions, making it a useful orthogonal protecting group to both Boc and Fmoc. highfine.com It can be selectively removed in the presence of a palladium(0) catalyst. highfine.comnih.gov The synthesis of Alloc-protected aminoethoxyethanol derivatives allows for selective deprotection and further functionalization. nih.govgoogle.com
Z (Benzyloxycarbonyl): The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group. highfine.com It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.com The Z group is typically removed by catalytic hydrogenolysis. highfine.com
Synthesis of PEGylated Analogues (e.g., Boc-NH-PEG2-OH)
This compound is the simplest member of a class of PEGylated linkers with the general structure Boc-NH-(PEG)n-OH. biochempeg.com These linkers, where PEG represents a polyethylene (B3416737) glycol spacer, offer increased water solubility. biochempeg.com For example, Boc-NH-PEG2-OH is chemically identical to this compound.
The synthesis of longer PEGylated analogues, such as 2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethanol (Boc-NH-PEG3-OH), follows similar principles. biosynth.com These compounds are valuable in bioconjugation and drug delivery applications. biochempeg.com The synthesis of such molecules can involve the stepwise etherification of ethylene (B1197577) glycol derivatives.
Data Tables
Table 1: Synthetic Parameters for 2-(2-Aminoethoxy)ethanol from Diethylene Glycol
| Parameter | Value | Reference |
| Reactants | Diethylene Glycol (DEG), Ammonia | chemicalbook.comgoogle.com |
| Catalyst | Metal oxides on silica or alumina support | chemicalbook.comgoogle.com |
| Temperature | 150°C to 250°C | google.com |
| Pressure | 10 Bar to 20 Bar | google.com |
| Molar Ratio (Ammonia:DEG) | >20 | google.com |
Table 2: Common Protecting Groups for 2-(2-Aminoethoxy)ethanol
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) | chemicalbook.comnih.gov |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | smolecule.comhighfine.com |
| Allyloxycarbonyl | Alloc | Pd(0) Catalyst | highfine.comnih.gov |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis | highfine.com |
Advanced Derivatization Strategies and Functionalization
Selective Deprotection of the Boc Group for Amine Reactivity
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. nih.gov The selective deprotection of the Boc group in 2-(2-Boc-aminoethoxy)ethanol is a critical step to unmask the primary amine, thereby making it available for subsequent reactions such as amidation or alkylation.
The removal of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org Strong acids, such as trifluoroacetic acid (TFA), are commonly employed for this purpose. nih.gov However, the choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule, allowing for orthogonal protection strategies. acsgcipr.org A key consideration during Boc deprotection is the formation of a tert-butyl cation intermediate, which can potentially lead to undesired side reactions by alkylating other nucleophilic sites within the molecule. organic-chemistry.orgacsgcipr.org To mitigate this, scavengers are often added to the reaction mixture.
Recent research has also explored milder reagents for Boc deprotection. For instance, a method utilizing oxalyl chloride in methanol (B129727) has been reported to efficiently remove the N-Boc group under room temperature conditions, offering an alternative to traditional strong acid methods. nih.gov
| Reagent/Method | Typical Conditions | Key Characteristics |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Solution in Dichloromethane (B109758) (DCM), Room Temperature | Common and effective; can be harsh for acid-sensitive substrates. |
| Hydrogen Chloride (HCl) | Solution in Dioxane or Diethyl Ether | Provides the amine as a hydrochloride salt; widely used. |
| Oxalyl Chloride/Methanol | Methanol, Room Temperature | A mild alternative to strong acids for selective deprotection. nih.gov |
| Lewis Acids (e.g., CeCl₃) | Varies with substrate | Can offer selectivity in the presence of other acid-labile groups. organic-chemistry.org |
Functionalization via the Terminal Hydroxyl Group
While the amine function is protected by the Boc group, the terminal hydroxyl group of this compound remains accessible for a variety of chemical transformations. rsc.org This allows for the selective modification of the hydroxyl end of the molecule without affecting the protected amine.
Common derivatization strategies for the hydroxyl group include:
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form esters.
Etherification: Alkylation with alkyl halides or tosylates under basic conditions to form ethers. A patent for a related compound demonstrates alkylation of the hydroxyl group using sodium hydride and methyl bromoacetate. google.com
Conversion to a Leaving Group: Transformation of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions.
Reaction with Isocyanates: The hydroxyl group can react with isocyanates to form carbamate (B1207046) linkages. nih.gov
These modifications are foundational for constructing more elaborate molecular architectures where the this compound unit serves as a spacer or linker.
| Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Esterification | Carboxylic acid (with catalyst), Acid chloride, or Anhydride | Ester |
| Etherification (Williamson) | Base (e.g., NaH), Alkyl halide | Ether |
| Sulfonylation | Tosyl chloride or Mesyl chloride, Base (e.g., Pyridine) | Tosylate or Mesylate Ester |
| Carbamate Formation | Isocyanate | Carbamate (Urethane) |
Bifunctional Modification Strategies
The presence of two distinct functional groups at opposite ends of the this compound molecule makes it an ideal bifunctional linker. nih.gov This is particularly evident in its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). hsppharma.com PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. unime.itnih.gov
The synthesis of a PROTAC using this compound as a linker typically follows a sequential modification strategy:
First Coupling Reaction: The terminal hydroxyl group is reacted with the first binding ligand (either for the target protein or the E3 ligase). This is often achieved by converting the hydroxyl to a more reactive species or by coupling it with an activated form of the ligand.
Boc Deprotection: The Boc group is then selectively removed, as described in section 3.1, to expose the primary amine.
Second Coupling Reaction: The newly liberated amine is then coupled with the second binding ligand to complete the synthesis of the heterobifunctional PROTAC molecule.
This step-wise approach allows for the controlled and directional assembly of complex molecules, where the ethylene (B1197577) glycol-based linker provides appropriate spacing and solubility.
| Step | Reaction Site | Process | Outcome |
|---|---|---|---|
| 1 | Terminal Hydroxyl (-OH) | Coupling with Molecule A (e.g., E3 Ligase Ligand) | Formation of Boc-NH-Linker-Molecule A |
| 2 | Boc-Protected Amine (Boc-NH-) | Selective deprotection of the Boc group | Formation of H₂N-Linker-Molecule A |
| 3 | Primary Amine (-NH₂) | Coupling with Molecule B (e.g., Target Protein Ligand) | Formation of Molecule B-Linker-Molecule A (Final PROTAC) |
Applications As a Molecular Spacer and Linker in Complex Syntheses
Role in Bioconjugation Chemistry
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. In this field, 2-(2-Boc-aminoethoxy)ethanol is a valuable tool for creating stable and defined linkages between biomolecules and other moieties like labels, probes, or therapeutic agents.
A significant application of this compound is in the synthesis of biotinylated HaloLigands. These molecular probes are designed for the specific labeling of proteins in living cells that have been genetically modified to express the HaloTag protein. The synthesis involves using the compound as a spacer to connect a biotin (B1667282) molecule to a haloalkane ligand. This construct allows for a two-step labeling process: the haloalkane end of the ligand forms a highly specific and irreversible covalent bond with the HaloTag protein, while the biotin end can be targeted by streptavidin-conjugated reporters, such as quantum dots. This method facilitates the specific and robust labeling of cellular proteins for imaging and analysis.
The compound also functions as a critical linker in the creation of advanced biosensors. A notable example is its use in connecting the HaloTag enzyme to the fluorescent zinc indicator, ZIMIR. This linkage enables the real-time monitoring of zinc dynamics, such as its regulated secretion from cells. By acting as a bridge, this compound ensures that the fluorescent indicator is precisely localized to the protein of interest (via the HaloTag), allowing for the sensitive detection of zinc concentration changes in specific cellular compartments or processes.
Table 1: Applications of this compound in Bioconjugation
| Application Area | Specific Use | Function of this compound |
| Molecular Probes | Synthesis of biotinylated HaloLigands | Acts as a spacer connecting biotin to the haloalkane ligand for specific protein labeling. |
| Biosensors | Linking HaloTag enzyme to the fluorescent zinc indicator ZIMIR | Forms a stable bridge to localize the indicator for real-time monitoring of zinc secretion. |
| Molecular Engineering | Synthesis of amphiphiles for DNA/siRNA delivery | Provides structural integrity and spacing within the delivery molecule. |
Contributions to Peptide and Oligonucleotide Synthesis
The principles of protecting group chemistry that make this compound useful in bioconjugation also apply to solid-phase synthesis, a cornerstone technique for building peptides and other organic molecules.
Solid-Phase Peptide Synthesis (SPPS) is a method where a peptide chain is assembled sequentially while one end is anchored to an insoluble solid support. The use of temporary protecting groups for the N-alpha amine of incoming amino acids is fundamental to this process. The Boc group is a classic acid-labile protecting group used in one of the two main SPPS strategies (Boc/Bzl protection).
While not an amino acid itself, this compound can be incorporated into SPPS protocols. Its hydroxyl group can be used to anchor it to a resin, making it the starting point for synthesis. After its attachment, the Boc group can be removed using an acid like trifluoroacetic acid (TFA), exposing the primary amine. This newly available amine can then serve as the initiation point for the stepwise addition of amino acids to build a peptide chain. This allows for the introduction of a flexible, hydrophilic ethylene (B1197577) glycol-based spacer at the C-terminus of a synthetic peptide.
Solid-Phase Organic Synthesis (SPOS) extends the principles of SPPS to the creation of small organic molecules and combinatorial libraries. This technique is valuable in drug discovery for generating a large number of diverse compounds for screening. The bifunctional nature of this compound makes it a useful building block in SPOS. It can be attached to a solid support via its hydroxyl group, with the protected amine serving as a reactive site for further synthetic elaboration after deprotection. This allows it to function as a versatile scaffold or linker onto which various chemical moieties can be added, facilitating the systematic construction of complex, non-peptidic molecules.
Table 2: Research Findings on Synthesis Applications
| Synthesis Type | Role of this compound | Key Research Finding |
| SPPS | C-terminal spacer | The Boc protecting group is fundamental to one of the main SPPS strategies, allowing for controlled, stepwise peptide elongation from an amine. |
| SPOS | Linker/Scaffold | Polystyrene-polyethylene glycol (PS-PEG) resins, related to the structure of this compound, are widely used in SPOS for creating small organic molecules. |
Design and Synthesis of Advanced Polymeric Structures
The compound is a valuable precursor in polymer chemistry, where its distinct functional groups can be exploited to build polymers with tailored properties and functionalities.
Biodegradable polyurethanes are of significant interest for applications in regenerative medicine and tissue engineering. nih.govsemanticscholar.org Their synthesis typically involves the step-growth polymerization of a diisocyanate with a polyol (a molecule with two or more hydroxyl groups). utm.myresearchgate.net
This compound can function as a specialty diol chain extender in these formulations. Its two hydroxyl groups are not present initially; rather, it possesses one hydroxyl group and a protected amine. However, it can be incorporated into the polyurethane backbone through its hydroxyl group's reaction with an isocyanate group. The resulting polymer chain would feature pendant Boc-protected amine groups. Subsequent deprotection of the Boc group would yield a polyurethane with free primary amines along its backbone. These amine groups can enhance hydrophilicity and provide sites for hydrolysis, contributing to the polymer's biodegradability. nih.gov Furthermore, these functional groups can be used for post-polymerization modification, such as grafting other molecules to alter the polymer's properties.
Table 1: Role of this compound in Polyurethane Synthesis
| Component Role | Specific Function of this compound | Resulting Polymer Feature |
|---|---|---|
| Diol / Chain Extender | Reacts with isocyanate groups via its hydroxyl terminal. | Incorporates a flexible, hydrophilic spacer into the polymer backbone. |
| Functional Precursor | The Boc-protected amine can be deprotected post-polymerization. | Introduces primary amine functional groups for enhanced biodegradability and further modification. |
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique used to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com The design of the initiator is critical as it determines the functionality at one end of the polymer chain (the α-terminus). cmu.edu
This compound is an ideal precursor for creating a functional ATRP initiator. The synthesis involves converting its hydroxyl group into an ATRP-initiating site. This is typically achieved by reacting it with an α-haloester compound, such as 2-bromoisobutyryl bromide. The resulting molecule is an initiator that contains a latent amino functionality protected by the Boc group.
When this functional initiator is used in an ATRP reaction, polymerization proceeds from the α-haloester site, leaving the Boc-protected amine at the α-terminus of the polymer chain. nih.gov After polymerization is complete, the Boc group can be removed to expose a primary amine. This method provides a straightforward route to α-amino-telechelic polymers, which are polymers with a reactive amino group at one end. rsc.org These functional polymers are valuable as macroinitiators for synthesizing block copolymers or for conjugation to other molecules and surfaces. researchgate.net
Table 2: Design of an ATRP Initiator from this compound
| Initiator Component | Derived From | Purpose |
|---|---|---|
| Initiating Group | Reaction of the hydroxyl group with 2-bromoisobutyryl bromide | Forms the alkyl halide site for ATRP initiation. |
| Spacer | The -(CH₂)₂O(CH₂)₂- backbone | Provides flexibility and spacing. |
| Terminal Functional Group | The Boc-protected amine | A latent primary amine that can be deprotected after polymerization to yield an α-amino-functionalized polymer. |
Synthesis of Amphiphiles for Nucleic Acid Delivery (DNA and siRNA)
The delivery of genetic material like DNA and siRNA into cells is a cornerstone of gene therapy. ruc.dk This often requires a vector to package and transport the negatively charged nucleic acids across the cell membrane. Cationic lipids and polymers are commonly used for this purpose, as they can self-assemble with nucleic acids to form nanoparticles (lipoplexes or polyplexes). nih.govox.ac.uk
This compound is a key building block for synthesizing such amphiphilic delivery agents. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie An amphiphile requires both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.
In this context, the synthesis proceeds as follows:
Attachment of Hydrophobic Tails: The hydroxyl group of this compound is reacted with long-chain fatty acids or other lipid molecules. This reaction, typically an esterification, forms the hydrophobic tail section of the amphiphile.
Deprotection and Cationic Head Formation: The Boc group on the amine is then removed. The resulting primary amine, which is part of the hydrophilic portion of the molecule, can be protonated under physiological conditions to become positively charged.
This positive charge is crucial for the amphiphile's function. It interacts electrostatically with the negatively charged phosphate (B84403) backbone of DNA or siRNA, leading to the condensation and formation of stable nanoparticles. mdpi.com These particles protect the nucleic acids from degradation and facilitate their uptake by cells. The ethoxy spacer contributes to the hydrophilic character of the head group and provides flexibility. Researchers have synthesized libraries of such cationic lipids to optimize the structure for efficient and non-toxic gene delivery. ruc.dknih.govrsc.orgnih.gov
Role in the Synthesis of Biologically Active and Supramolecular Entities
Total Synthesis of Complex Natural Products (e.g., Tyroscherin)
The utility of 2-(2-Boc-aminoethoxy)ethanol is prominently featured in the total synthesis of complex natural products. It has been identified as a key precursor in the synthetic pathways for Tyroscherin, a natural product whose structure and biological activity have been subjects of significant investigation. nih.govmedchemexpress.comacs.org
In the synthesis of a photo-activatable Tyroscherin-based affinity probe, this compound is employed as a linker component. huatengsci.com Specifically, it is used in a Mitsunobu reaction with a monoalkylated phenol (B47542) derivative of 4,4'-dihydroxy benzophenone. huatengsci.com This reaction attaches the protected aminoethoxy ethanol (B145695) moiety, which, after deprotection, allows for coupling with other parts of the molecule. This strategic incorporation of the linker is crucial for creating probes used to identify the binding proteins and elucidate the mode of action of Tyroscherin. huatengsci.comrsc.org The Boc-protecting group ensures that the amine functionality remains inert until its strategic deprotection and subsequent coupling are required, a common and critical tactic in multi-step total synthesis. huatengsci.com
Development of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells by coopting the cell's own ubiquitin-proteasome system. biochempeg.com A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. biochempeg.com
This compound serves as a fundamental building block for constructing these critical linkers. It is known commercially by synonyms such as "Boc-NH-PEG2-OH" and is explicitly identified as "PROTAC Linker 11". The ethoxyethanol segment provides a flexible, hydrophilic spacer (a PEG linker) that is crucial for orienting the target protein and the E3 ligase into a productive ternary complex, which is necessary for ubiquitination and subsequent degradation. The terminal hydroxyl and protected amine groups allow for sequential, controlled attachment to the E3 ligase ligand and the target protein ligand, making it an essential component in the modular synthesis of potent and specific protein degraders.
Synthesis of RGD-Conjugated Compounds (e.g., MEK1/2)
The conjugation of therapeutic agents to targeting moieties, such as the RGD (arginyl-glycyl-aspartic acid) peptide that targets integrin receptors, is a promising strategy in cancer therapy. While direct use of this compound in the synthesis of RGD-conjugated MEK1/2 inhibitors is not explicitly detailed in the reviewed literature, the synthesis of these conjugates relies heavily on structurally analogous Boc-protected linkers. nih.govmedchemexpress.com
For instance, the synthesis of RGD-MEKI conjugates based on the inhibitor PD0325901 employs linkers like tert-butyl-(2-(aminooxy)ethyl) carbamate (B1207046). nih.gov This compound, similar to this compound, features a Boc-protected amine and a reactive terminal group, which are used to connect the drug molecule to the RGD peptide. nih.gov The Boc-protected amine strategy is crucial for controlling the synthetic steps, allowing for the selective formation of amide bonds that link the components together. nih.govmedchemexpress.com This highlights the broader utility of short, flexible, Boc-protected bifunctional linkers in the development of targeted drug delivery systems.
Synthesis of Macrocyclic Polyamines and Metal Complexes
Contribution to Macrocycle Formation
Macrocyclic polyamines are a significant class of compounds in supramolecular chemistry, valued for their ability to form stable complexes with ions and small molecules. The synthesis of these structures often requires precise control over reactive functional groups to favor the desired intramolecular cyclization over intermolecular polymerization.
Here, this compound and its unprotected form, 2-(2-aminoethoxy)ethanol (B1664899), are valuable precursors. The Boc group serves as an easily removable protecting group for the nitrogen atom, preventing it from participating in undesired side reactions during the construction of the macrocycle's backbone. Once the linear precursor is assembled, the Boc group can be removed under mild acidic conditions, revealing the amine which can then undergo the final ring-closing reaction. The diethoxy portion of the molecule provides flexibility and defines the cavity size of the resulting macrocycle, influencing its host-guest binding properties.
Creation of Specialized Fluorescent Dyes (e.g., Heterobifunctional Cyanine (B1664457) Dyes)
Heterobifunctional fluorescent dyes are powerful tools in biological research, enabling the linking of different biomolecules for imaging and analysis. Cyanine dyes are particularly notable for their brightness and photostability.
A modular approach for the synthesis of diverse heterobifunctional cyanine 5 dyes explicitly utilizes this compound. In this synthetic route, the process begins with the reaction of 2-(2-aminoethoxy)ethanol with Boc-anhydride to form the N-terminal protected this compound. This in situ-prepared compound is then incorporated into the dye structure. The use of the Boc-protected precursor is a key part of a modular strategy that defers the introduction of sensitive functional groups until the final steps, thereby preventing their degradation under harsh reaction conditions that can be required earlier in the synthesis. This approach allows for the creation of a diverse library of modifiable dyes for advanced biological studies.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate |
| Molecular Formula | C₉H₁₉NO₄ |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 139115-91-6 |
| Form | Liquid |
Table 2: Applications in Synthesis
| Application Area | Specific Example | Role of this compound |
|---|---|---|
| Natural Product Synthesis | Tyroscherin Affinity Probe | Linker component |
| Protein Degradation | PROTACs | Flexible PEG linker (PROTAC Linker 11) |
| Macrocycle Synthesis | Macrocyclic Polyamines | Boc-protected building block |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-aminoethoxy)ethanol |
| Tyroscherin |
| 4,4'-dihydroxy benzophenone |
| PD0325901 |
| tert-butyl-(2-(aminooxy)ethyl) carbamate |
| Boc-anhydride (Di-tert-butyl dicarbonate) |
| Cyanine 5 (Cy5) |
Methodological Considerations for Research and Development
The successful synthesis and application of 2-(2-Boc-aminoethoxy)ethanol in research and development hinges on robust methodologies for its purification, isolation, and characterization. Careful consideration of these aspects ensures the high purity and structural integrity of the final compound and any intermediates, which is critical for their subsequent use as linkers or building blocks in more complex molecules. sigmaaldrich.comchemicalbook.com
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Boc-aminoethoxy)ethanol with high purity?
To synthesize this compound, a Boc-protected aminoethoxy intermediate is typically reacted with ethylene glycol derivatives under controlled conditions. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) anhydride or Boc-OSu in anhydrous solvents (e.g., dichloromethane) to protect the amine, ensuring minimal side reactions .
- Coupling reaction : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to link the Boc-protected amine to ethylene glycol derivatives, monitored by TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product. Confirm purity via H/C NMR and mass spectrometry .
Q. How should researchers characterize the molecular structure and purity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze H and C NMR spectra to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ethylene glycol backbone (δ ~3.5–4.0 ppm for ether linkages) .
- FT-IR spectroscopy : Identify characteristic peaks for the Boc group (C=O stretch at ~1680–1720 cm) and hydroxyl groups (broad O-H stretch at ~3200–3500 cm) .
- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] at m/z 234.2 for CHNO) .
Q. What solvents and conditions are suitable for dissolving this compound in experimental workflows?
The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform), but limited solubility in water. For aqueous systems:
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .
- Hygroscopicity : Store in sealed, moisture-resistant containers to avoid water absorption, which can degrade the compound .
Advanced Research Questions
Q. What mechanistic insights exist for Boc deprotection in this compound under acidic conditions?
Boc deprotection typically involves:
- Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) is standard. Monitor reaction progress via H NMR for disappearance of tert-butyl signals .
- Kinetic studies : Use in situ FT-IR or UV-Vis spectroscopy to track deprotection rates. Competitive side reactions (e.g., ester hydrolysis) may occur if harsh acids (HCl) are used .
Q. How can computational modeling predict interactions between this compound and biomolecules?
Q. What advanced analytical methods resolve contradictions in solubility or reactivity data for this compound?
Q. How can researchers evaluate the compound’s role in polymer synthesis for biomedical applications?
Q. What strategies mitigate interference from the Boc group in spectroscopic analyses?
Q. How do structural modifications (e.g., chain length, substituents) affect the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
